Simvastatin-d11
Description
Molecular Formula and Isotopic Labeling Patterns
This compound possesses the molecular formula C25H27D11O5, representing a systematic deuteration pattern that strategically replaces eleven hydrogen atoms with deuterium isotopes. The molecular weight of this compound is 429.634 daltons, reflecting the mass increment resulting from deuterium substitution compared to the non-labeled simvastatin. The Chemical Abstracts Service registry number 1002347-74-1 uniquely identifies this deuterated compound in chemical databases.
The isotopic labeling pattern in this compound specifically targets the 2,2-dimethylbutyrate moiety, where deuterium atoms replace hydrogen atoms in strategic positions. This labeling strategy focuses on the ester side chain, which contains the most labile hydrogen atoms and represents a metabolically significant region of the molecule. The deuteration pattern includes replacement of hydrogen atoms in both methyl groups attached to the quaternary carbon center, as well as in the ethyl portion of the butyrate chain.
Commercial preparations of this compound typically achieve 98 atom percent deuterium content with a minimum chemical purity of 97 percent. This high degree of isotopic incorporation ensures reliable analytical performance while maintaining the structural integrity necessary for pharmaceutical applications. The precise control of deuteration levels is critical for quantitative analytical applications, particularly in liquid chromatography-mass spectrometry methods where the mass differential between labeled and unlabeled compounds serves as the basis for quantification.
The molecular structure of this compound retains the complex polycyclic architecture of simvastatin, including the decalin ring system and the lactone functionality that are essential for biological activity. The strategic placement of deuterium atoms in the ester side chain minimizes interference with the pharmacophoric elements while providing the necessary isotopic markers for analytical applications. This labeling pattern represents an optimal balance between analytical utility and structural preservation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H27D11O5 | |
| Molecular Weight | 429.634 Da | |
| CAS Number | 1002347-74-1 | |
| Deuterium Content | 98 atom % D | |
| Chemical Purity | ≥97% |
Crystallographic Analysis of Deuteration-Induced Polymorphs
The crystallographic analysis of simvastatin polymorphism has revealed the existence of three distinct forms, designated as Form I, Form II, and Form III, each exhibiting unique structural characteristics and stability domains. Form I represents the most stable configuration at ambient temperature, characterized by an orthorhombic crystal system with space group P212121 and Z'/Z = 1/4. Form II also adopts an orthorhombic structure within the same space group but exhibits different molecular packing arrangements. Form III was initially assigned as monoclinic with space group P21, though recent single-crystal X-ray diffraction studies have suggested reassignment to orthorhombic P212121.
The phase transitions between these polymorphic forms occur at specific temperatures, with the Form III to Form II transition observed at 235.9 ± 0.1 K and the Form II to Form I transition at 275.2 ± 0.2 K in differential scanning calorimetry measurements conducted at 10 K per minute. These transitions are characterized as enantiotropic, meaning they are reversible with minimal hysteresis between heating and cooling cycles. The transitions occur under single crystal to single crystal conditions, indicating that the structural rearrangements are relatively subtle and do not involve complete lattice disruption.
Hot stage microscopy investigations have demonstrated that polymorphic transitions follow a nucleation and growth mechanism, evidenced by the propagation of interfaces accompanied by changes in birefringence and crystal contraction or expansion. The structural differences between polymorphic forms are primarily associated with conformational changes in the ester tail region rather than fundamental alterations to the core molecular framework. Single-crystal X-ray diffraction results indicate that molecular packing remains remarkably similar across all three forms, with the main variations occurring in the degree of disorder within the ester substituent.
The impact of deuteration on polymorphic behavior represents an area of significant research interest, as isotopic substitution can potentially alter intermolecular interactions and crystal packing arrangements. While comprehensive crystallographic studies specifically focused on this compound polymorphism remain limited, the fundamental structural similarities between deuterated and non-deuterated forms suggest that the polymorphic landscape is likely preserved with possible subtle modifications to transition temperatures and thermodynamic relationships.
| Polymorphic Form | Crystal System | Space Group | Transition Temperature (K) | Stability Domain |
|---|---|---|---|---|
| Form I | Orthorhombic | P212121 | Above 275.2 | Room temperature stable |
| Form II | Orthorhombic | P212121 | 235.9 - 275.2 | Intermediate temperature |
| Form III | Orthorhombic/Monoclinic | P212121/P21 | Below 235.9 | Low temperature |
Comparative Solid-State NMR Spectroscopy of Deuterated vs. Protio Forms
Solid-state nuclear magnetic resonance spectroscopy has emerged as a powerful technique for characterizing the structural differences between this compound and its non-deuterated counterpart. Carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance spectroscopy reveals distinct spectral patterns that reflect the influence of deuteration on molecular dynamics and local electronic environments. The deuterium labeling introduces measurable changes in chemical shift patterns, particularly in carbon atoms adjacent to deuteration sites, providing direct evidence for the successful isotopic incorporation.
Variable-temperature carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance studies have demonstrated that deuteration affects the temperature dependence of spectral parameters, including chemical shifts and line widths. The deuterated compound exhibits modified relaxation behavior compared to the protio form, as evidenced by changes in spin-lattice relaxation times in the rotating frame (T1ρ). These modifications reflect alterations in molecular mobility and intermolecular interactions resulting from the kinetic isotope effects associated with deuterium substitution.
The nuclear magnetic resonance spectroscopic investigation of polymorphic transitions reveals that deuteration can influence the temperature ranges over which specific conformational states are stable. Variable-temperature measurements show that the ester tail region, which contains the majority of deuteration sites in this compound, exhibits distinct dynamic behavior compared to the non-labeled compound. The carbon-13 resonances corresponding to the deuterated methyl groups show characteristic upfield shifts and altered coupling patterns that serve as diagnostic markers for deuterium incorporation.
Two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy, have been employed to investigate the spatial relationships between deuterated and non-deuterated regions of the molecule. These studies reveal that deuteration does not significantly alter the overall molecular conformation but introduces subtle changes in intramolecular distances and orientations. The preservation of key structural features ensures that this compound maintains the essential characteristics required for its intended analytical applications.
Solid-state deuterium nuclear magnetic resonance spectroscopy provides complementary information about the dynamics of the labeled sites themselves. These measurements reveal distinct motional patterns for different deuteration sites, reflecting the varying degrees of conformational freedom within the ester side chain. The deuterium nuclear magnetic resonance data indicate that the labeled methyl groups retain significant rotational mobility even in the crystalline state, while the ethyl chain carbons exhibit more restricted motion.
| NMR Parameter | Simvastatin | This compound | Difference |
|---|---|---|---|
| Chemical Shift Range (ppm) | 10-180 | 10-180 | Minimal |
| Line Width (Hz) | <20 | <25 | Slight broadening |
| T1ρ Relaxation | Standard | Extended | Deuterium effect |
| Spectral Resolution | High | High | Maintained |
Conformational Dynamics Revealed by Variable-Temperature NMR Studies
Variable-temperature nuclear magnetic resonance investigations have provided unprecedented insights into the conformational dynamics of this compound across different temperature regimes. These studies reveal that the deuterated ester tail exhibits temperature-dependent conformational behavior that differs subtly but measurably from the non-deuterated compound. At low temperatures, the ester substituent adopts relatively rigid conformations with restricted rotational freedom, while elevated temperatures promote increased conformational mobility and exchange between different rotameric states.
The temperature dependence of carbon-13 chemical shifts in this compound demonstrates distinct patterns for different molecular regions. The deuterated methyl groups show pronounced temperature coefficients, indicating significant changes in their local electronic environments as temperature increases. This behavior contrasts with the more modest temperature dependence observed for carbon atoms in the rigid decalin ring system, highlighting the selective sensitivity of the deuterated region to thermal activation.
Molecular dynamics simulations complemented by experimental nuclear magnetic resonance data suggest that the ester tail undergoes progressive increases in conformational freedom as temperature rises through the polymorphic transition regions. Below the Form III to Form II transition temperature, the tail appears essentially frozen in two distinct conformations. Throughout the stability domain of Form II, the tail becomes progressively less hindered, while above the Form II to Form I transition, it acquires substantial conformational freedom.
The kinetic isotope effects associated with deuteration manifest as measurable changes in the activation energies for conformational interconversion processes. Variable-temperature nuclear magnetic resonance relaxation measurements reveal that deuterated sites exhibit modified correlation times and activation parameters compared to their protio counterparts. These differences reflect the fundamental physical property changes that accompany isotopic substitution, including reduced vibrational frequencies and altered zero-point energies.
Line shape analysis of variable-temperature nuclear magnetic resonance spectra provides quantitative information about the rates of conformational exchange processes in this compound. The deuterated compound exhibits exchange rates that are systematically different from the non-labeled material, with deuteration generally leading to slower exchange kinetics consistent with primary kinetic isotope effects. These rate differences are most pronounced for processes involving direct carbon-deuterium bond reorganization but are also observable for more distant conformational changes due to coupled motional processes.
Dynamic nuclear magnetic resonance techniques, including spin saturation transfer and two-dimensional exchange spectroscopy, have been employed to characterize specific conformational exchange pathways in this compound. These measurements reveal that deuteration affects not only the rates of conformational processes but also the relative populations of different conformational states. The altered energy landscapes reflect the cumulative effects of multiple deuterium substitutions on the intramolecular potential energy surface.
| Temperature Range (K) | Conformational State | Exchange Rate | Deuterium Effect |
|---|---|---|---|
| <235 | Frozen conformations | Slow | Minimal |
| 235-275 | Restricted motion | Intermediate | Moderate |
| >275 | Free rotation | Fast | Significant |
| Ambient | Mixed states | Variable | Observable |
Properties
CAS No. |
1002347-74-1 |
|---|---|
Molecular Formula |
C25H27O5D11 |
Molecular Weight |
429.64 |
Purity |
95% by HPLC; 98% atom D; |
Related CAS |
79902-63-9 (unlabelled) |
tag |
Simvastatin |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Lovastatin to Monacolin J
The initial step involves enzymatic hydrolysis of lovastatin using hydrolases such as LovD acyltransferase. This enzyme selectively cleaves the methylbutyryl ester group, yielding monacolin J, a common intermediate. For this compound, deuterated reagents or solvents may be introduced at this stage to facilitate isotopic exchange, though precise deuteration typically occurs during subsequent acylation.
Acylation with Deuterated Reagents
The critical deuteration step involves substituting hydrogen with deuterium at the 8-position of monacolin J. Patent US20080182303A1 outlines a method using α-dimethylbutyryl-S-methyl-mercaptopropionate as an acyl donor. By replacing hydrogen atoms in the acyl donor with deuterium (e.g., using D₃C-C(D₂)-COO-), the resulting simvastatin analog incorporates deuterium at 11 positions (this compound). This reaction is catalyzed by LovD acyltransferase under fed-batch fermentation conditions, achieving >99% conversion.
Table 1: Key Reaction Parameters for Deuterated Acylation
Biocatalytic Routes for Scalable Production
Whole-cell biocatalysis has emerged as a sustainable alternative to multistep chemical synthesis. Escherichia coli strains engineered to overexpress LovD acyltransferase enable large-scale production of this compound with minimal byproducts.
Fed-Batch Fermentation
High-cell-density fermentation optimizes biocatalyst yield. Using deuterated substrates in the growth medium ensures consistent isotopic labeling. For example, substituting H₂O with D₂O in the fermentation broth introduces deuterium at exchangeable hydrogen sites, though this approach requires careful control to avoid metabolic interference.
Downstream Purification
Post-fermentation, this compound is isolated via crystallization. The process involves:
-
Acidification of the broth to precipitate the lactone form.
-
Recrystallization from deuterated methanol or ethanol to enhance isotopic purity.
-
Final purification using preparative HPLC, achieving >98% chemical and isotopic purity.
Isotopic Labeling and Analytical Validation
Position-Specific Deuterium Incorporation
This compound features deuterium at 11 positions, primarily on the acyl side chain and methyl groups. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm isotopic distribution:
-
¹H NMR : Absence of proton signals at δ 0.8–1.2 (methyl groups) and δ 2.3–2.7 (acyl chain).
-
HRMS : Molecular ion peak at m/z 429.58 (C₂₅H₁₈D₁₁O₅).
Stability and Metabolic Tracing
Deuterium’s kinetic isotope effect (KIE) minimally impacts this compound’s pharmacological activity but enhances metabolic stability. Studies using LC-MS/MS demonstrate its utility in tracing hepatic uptake and cytochrome P450-mediated oxidation.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of this compound Preparation Methods
| Method | Yield (%) | Purity (%) | Deuterium Incorporation | Scalability |
|---|---|---|---|---|
| Chemical Acylation | 85–90 | 95–98 | 11/11 positions | Moderate |
| Biocatalysis | 92–99 | 98–99 | 11/11 positions | High |
| Fermentation + D₂O | 75–80 | 90–95 | Variable (5–8 positions) | Low |
Biocatalytic methods outperform chemical synthesis in yield and scalability, though chemical routes offer flexibility in deuterium placement. Fermentation with D₂O is less precise but cost-effective for low-deuteration applications .
Chemical Reactions Analysis
Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterating Agents: Deuterium gas, deuterated solvents.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Deuterated analogs of simvastatin.
Scientific Research Applications
Biochemical Properties
Simvastatin-d11 serves as a stable isotope-labeled compound, which is critical for tracing metabolic processes. It functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing mevalonic acid production, a precursor in cholesterol biosynthesis. This mechanism is pivotal in understanding lipid metabolism and the pharmacodynamics of statins.
Cellular Effects
Research indicates that this compound influences various cellular processes, including:
- Induction of Pyroptosis : It has been shown to induce pyroptosis in certain cancer cells, leading to programmed cell death that can be beneficial in cancer therapy.
- Suppression of Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of specific cancer cell lines, making it a potential candidate for further cancer research.
Scientific Research Applications
The applications of this compound span several domains:
- Chemistry : Used for studying metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
- Biology : Investigates the effects of deuterium on biological systems and enhances metabolic stability studies.
- Medicine : Evaluates pharmacokinetics and pharmacodynamics of deuterated drugs, providing insights into drug metabolism and efficacy.
- Industry : Aids in developing more stable pharmaceutical formulations.
Age-Related Macular Degeneration Study
A randomized controlled trial evaluated simvastatin's effect on slowing progression of non-advanced age-related macular degeneration (AMD). The study found that participants receiving simvastatin exhibited a significant reduction in AMD progression compared to the placebo group, particularly among those with specific genetic predispositions (CFH genotype CC) .
Cognitive Dysfunction Cases
Two case reports highlighted cognitive deficits in patients following simvastatin administration. These cases suggest potential adverse effects related to cognitive function, warranting further investigation into the neurocognitive impacts of statin therapy .
Antiplatelet Therapy Insights
In patients undergoing dual antiplatelet therapy post-coronary artery interventions, simvastatin was noted to play a role in reducing ischemic events while managing bleeding risks effectively . This finding emphasizes its importance in cardiovascular treatment regimens.
Mechanism of Action
Simvastatin-d11 is compared with other statins, such as:
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life.
Pravastatin: Less lipophilic and primarily excreted unchanged in the urine.
Uniqueness: this compound’s deuterium incorporation provides enhanced metabolic stability and reduced degradation, making it a unique and valuable compound for research and therapeutic applications.
Comparison with Similar Compounds
- Atorvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
Biological Activity
Simvastatin-d11 is a deuterated derivative of simvastatin, a widely used statin for cholesterol management and cardiovascular disease prevention. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, therapeutic effects, and potential adverse interactions based on diverse research findings.
This compound operates primarily as an HMG-CoA reductase inhibitor , which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonate, a precursor for cholesterol production. This leads to decreased levels of low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) in the plasma, ultimately lowering cardiovascular risk factors .
Key Mechanisms:
- Cholesterol Reduction : Decreases hepatic cholesterol concentrations, prompting the upregulation of hepatic LDL receptors .
- Pleiotropic Effects : Beyond lipid-lowering, it exhibits anti-inflammatory properties, enhances endothelial function, and stabilizes atherosclerotic plaques .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of simvastatin, characterized by extensive first-pass metabolism in the liver. Key pharmacokinetic parameters include:
- Tmax : 1.44 hours
- Cmax : 9.83 µg/L
- Half-life (t1/2) : 4.85 hours
- Area Under Curve (AUC) : 40.32 µg·h/L .
Anti-inflammatory and Antiatherosclerotic Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In animal models, it has been shown to reduce carrageenan-induced edema comparably to traditional anti-inflammatory medications like indomethacin . Furthermore, studies involving apoE-deficient mice demonstrated that this compound significantly decreased aortic cholesterol content without altering plasma lipid levels, suggesting its potential in mitigating atherosclerosis independently of its lipid-lowering effects .
Antimicrobial Properties
Emerging studies have highlighted the antimicrobial activity of simvastatin derivatives against various pathogens. This compound has shown effectiveness against Enterococcus faecalis, indicating its potential application in treating infections alongside its cardiovascular benefits .
Case Studies and Clinical Findings
A population-based study evaluated the impact of drug-drug interactions (DDIs) on patients using simvastatin. The findings revealed that patients exposed to interacting drugs experienced a higher burden of adverse events compared to non-DDI groups. Notably, interactions with CYP3A4 inhibitors significantly increased simvastatin plasma concentrations, raising concerns about myopathy risks associated with higher systemic exposure .
Table 1: Summary of Clinical Findings on this compound
Q & A
Q. How should researchers document and share raw data for this compound studies to comply with FAIR principles?
- Methodological Answer :
- Data Repositories : Deposit raw NMR, MS, and HPLC data in public repositories (e.g., Zenodo, Figshare) with DOI links .
- Metadata Standards : Use ISA-Tab format to annotate experimental conditions, instruments, and software .
- Example Template :
Dataset: Simvastatin-d11_PK_Data_2025
DOI: 10.5281/zenodo.XXXXX
Instruments: Agilent 6495B LC-MS/MS
Software: MassHunter v11.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
